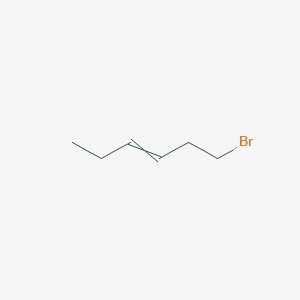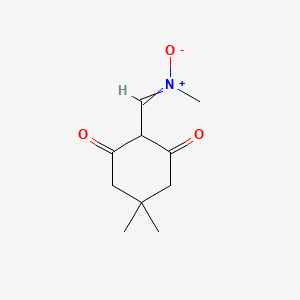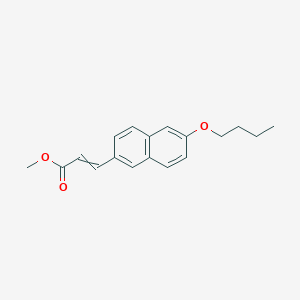
(z)-1-Bromo-3-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(z)-1-Bromo-3-hexene is an organic compound with the molecular formula C6H11Br. It is a bromoalkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. The (z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(z)-1-Bromo-3-hexene can be synthesized through various methods. One common approach involves the addition of hydrogen bromide (HBr) to 1-hexyne under controlled conditions to ensure the formation of the (z)-isomer. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the addition of HBr across the triple bond.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale bromination of 3-hexene. This process involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature and pressure conditions to maximize yield and selectivity for the (z)-isomer.
Análisis De Reacciones Químicas
Types of Reactions
(z)-1-Bromo-3-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form 1,3-hexadiene.
Addition Reactions: The double bond can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Substitution: 3-Hexanol, 3-Hexanenitrile.
Elimination: 1,3-Hexadiene.
Addition: 1,2-Dibromo-3-hexane.
Aplicaciones Científicas De Investigación
(z)-1-Bromo-3-hexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (z)-1-Bromo-3-hexene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation, where the bromine atom and a hydrogen atom are removed to form a double bond.
Comparación Con Compuestos Similares
Similar Compounds
(z)-1-Chloro-3-hexene: Similar structure but with a chlorine atom instead of bromine.
(z)-1-Iodo-3-hexene: Similar structure but with an iodine atom instead of bromine.
(z)-1-Bromo-2-hexene: Similar structure but with the bromine atom on the second carbon.
Uniqueness
(z)-1-Bromo-3-hexene is unique due to its specific reactivity and selectivity in chemical reactions. The presence of the bromine atom and the (z)-configuration influences its behavior in substitution, elimination, and addition reactions, making it a valuable compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C6H11Br |
|---|---|
Peso molecular |
163.06 g/mol |
Nombre IUPAC |
1-bromohex-3-ene |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3 |
Clave InChI |
HSNATJOWAYTBGM-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)

![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)


![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)

![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)

